Product packaging for 6-Chloro-8-methylimidazo[1,2-b]pyridazine(Cat. No.:)

6-Chloro-8-methylimidazo[1,2-b]pyridazine

Cat. No.: B8251091
M. Wt: 167.59 g/mol
InChI Key: FGCJTUFIQAVKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-methylimidazo[1,2-b]pyridazine (CAS 17412-22-5) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 7 H 6 ClN 3 and a molecular weight of 167.60 g/mol, this compound serves as a versatile chemical scaffold for the synthesis of diverse derivatives . Its structure features a chloro substituent at the 6-position and a methyl group at the 8-position of the imidazo[1,2-b]pyridazine core, which enables regioselective reactions for further functionalization . The imidazo[1,2-b]pyridazine scaffold is recognized as an isostere of the imidazopyridine ring system, and such modifications are strategically employed to fine-tune the physicochemical properties of lead compounds, notably by reducing overall lipophilicity to potentially decrease nonspecific binding . This makes this compound a valuable building block in structure-activity relationship (SAR) studies. Researchers utilize this compound to develop novel molecular entities for various therapeutic areas. The chloro group is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing for the introduction of aryl and other substituents to explore and optimize biological activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B8251091 6-Chloro-8-methylimidazo[1,2-b]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)10-11-3-2-9-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCJTUFIQAVKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 8 Methylimidazo 1,2 B Pyridazine and Its Derivatives

General Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Core

The construction of the fused imidazo[1,2-b]pyridazine ring system is most commonly achieved through a well-established cyclocondensation reaction. This approach provides a reliable and efficient pathway to the core structure, which can then be subjected to further functionalization.

Condensation Reactions with α-Bromoketones and Aminopyridazines

The primary and most widely adopted method for synthesizing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone, typically an α-bromoketone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen atom of the aminopyridazine, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.

The formation of the imidazo[1,2-b]pyridazine ring in good yield is often facilitated by the presence of a halogen on the pyridazine (B1198779) ring. mdpi.com In the case of 3-aminopyridazine itself, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site, leading to preferential alkylation at this position, which can hinder the desired cyclization. mdpi.com The use of a 3-amino-6-halopyridazine precursor directs the reaction pathway to effectively form the bicyclic product. mdpi.com For the synthesis of the target compound, 6-Chloro-8-methylimidazo[1,2-b]pyridazine, the required precursors would be 6-chloro-4-methylpyridazin-3-amine (B3024603) and a suitable α-bromoketone. A mild base, such as sodium bicarbonate, is typically employed to facilitate the reaction. mdpi.com

A representative synthesis of a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380), involves the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) in 1,2-dimethoxyethane (B42094) under reflux conditions. nih.gov

ReactantsReagents/SolventsProductYield
6-chloropyridazin-3-amine, 1,3-dichloroacetone1,2-dimethoxyethane (DME)6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine37% nih.gov
3-amino-6-chloropyridazine (B20888), α-bromoketoneSodium bicarbonate6-chloro-substituted imidazo[1,2-b]pyridazineGood mdpi.com

Targeted Synthesis of this compound and its Direct Precursors

The functionalization of the this compound scaffold is crucial for developing new chemical entities. Modern synthetic organic chemistry offers several powerful tools for the selective modification of this heterocyclic system.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine atom at the C6 position of the imidazo[1,2-b]pyridazine ring is a versatile handle for such transformations, particularly the Suzuki-Miyaura coupling.

The Suzuki reaction on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) has been studied to investigate the influence of reaction parameters like the base, reaction time, and the nature of the boronic acid. While chloroarenes can be challenging substrates for Suzuki couplings compared to their bromo or iodo counterparts, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has proven effective for activating these less reactive C-Cl bonds. nih.gov These strategies allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C6 position, providing a powerful method for derivatization.

SubstrateCoupling PartnerCatalyst SystemProduct
6-chloro-2-aryl-imidazo[1,2-b]pyridazineArylboronic acidPd(0) with bulky phosphine ligands6-aryl-2-aryl-imidazo[1,2-b]pyridazine nih.gov

Photoredox-Catalyzed C-H Methylation Approaches

Visible-light photoredox catalysis has emerged as a powerful strategy for direct C-H functionalization under mild conditions. This approach avoids the need for pre-functionalized starting materials and often exhibits high functional group tolerance. mdpi.com The direct C-H methylation of heteroaromatics is of particular interest due to the prevalence of methyl groups in pharmaceuticals. mdpi.com

While a specific protocol for the C-H methylation of this compound has not been explicitly detailed, the general methodology is applicable to electron-rich N-heteroarenes. nih.gov The mechanism typically involves the generation of a methyl radical from a suitable precursor via a single-electron transfer (SET) process induced by an excited photocatalyst. mdpi.com This electrophilic radical then adds to the electron-rich imidazo[1,2-b]pyridazine core. Subsequent oxidation and deprotonation furnish the methylated product. The C3 position of the imidazo[1,2-b]pyridazine ring is generally the most nucleophilic and thus a likely site for such radical additions.

Reaction TypeCatalystRadical SourceKey Features
C-H MethylationPhotoredox Catalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or organic dyes)Various methyl radical precursorsMild conditions, high functional group tolerance, direct C-H bond functionalization mdpi.com

Nucleophilic Substitution Reactions in Derivatization

The electron-deficient nature of the pyridazine ring within the imidazo[1,2-b]pyridazine system facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. This provides a straightforward route for introducing diverse functionalities.

This reactivity allows for the easy attachment of different groups, such as amines, alcohols, or thiols, via heteroaromatic nucleophilic displacement. mdpi.com For example, in a related derivative, 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, the chlorine atom of the chloromethyl group at the C2 position can be readily substituted by sodium benzenesulfinate (B1229208) to form the corresponding sulfone in high yield. nih.gov This highlights the susceptibility of halogenated imidazo[1,2-b]pyridazines to nucleophilic attack, a key strategy for their derivatization.

Direct Arylation Techniques

Direct C-H arylation is a highly atom-economical method that forges C-C bonds by coupling a C-H bond with an aryl halide, avoiding the need to prepare organometallic reagents. The imidazo[1,2-b]pyridazine core is amenable to such transformations.

Specifically, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at its C3 position has been successfully achieved using palladium catalysis. nih.gov This methodology has been shown to be tolerant of the chloro group at the C6 position, allowing for the synthesis of various 3-(hetero)aryl-6-chloroimidazo[1,2-b]pyridazines in good to excellent yields. nih.gov Furthermore, this technique has been applied in microwave-assisted, one-pot, two-step processes combining an initial Suzuki cross-coupling at the C6 position followed by a direct C-H arylation at the C3 position, enabling the rapid construction of complex, polysubstituted imidazo[1,2-b]pyridazines. nih.gov

Advanced Derivatization Strategies for Enhancing Biological Profiles

The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold that has been the subject of extensive derivatization to explore and optimize its therapeutic potential. bldpharm.com Strategic chemical modifications at various positions of the bicyclic ring system are employed to fine-tune the molecule's steric, electronic, and physicochemical properties, thereby influencing its interaction with biological targets.

Chemical Modifications at C-2, C-3, C-6, and C-8 Positions

The functionalization of the this compound core at the C-2, C-3, C-6, and C-8 positions is crucial for developing structure-activity relationships (SAR). A variety of synthetic methods, particularly metal-catalyzed cross-coupling reactions, have been instrumental in creating diverse libraries of these compounds. researchgate.net

Modification at C-6: The chlorine atom at the C-6 position is a versatile handle for introducing a wide range of substituents, primarily through cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for creating C-C bonds by reacting the 6-chloro derivative with various aryl or heteroaryl boronic acids. thesciencein.orgresearchgate.net This strategy has been successfully used to synthesize novel 2-substituted-6-(substituted aryl)imidazo[1,2-b]pyridazines. thesciencein.org The reaction typically employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a base like potassium carbonate. thesciencein.org Beyond aryl groups, the C-6 position can be modified with sulfur, oxygen, or nitrogen-containing moieties, which has been shown to significantly influence the binding affinity of these compounds to biological targets like Aβ plaques. nih.gov

Modification at C-2: The C-2 position is frequently modified to introduce various aryl and alkyl groups. A common synthetic route involves the condensation of a 3-amino-6-halopyridazine with an appropriate α-bromoketone. thesciencein.orgnih.gov For instance, reacting 3-amino-6-chloropyridazine with 2-bromo-1-substituted aryl (or alkyl) ethanone (B97240) yields the corresponding 6-chloro-2-substituted imidazo[1,2-b]pyridazine. thesciencein.org Further derivatization at this position can include the introduction of functional groups like a phenylsulfonylmethyl moiety, which has been explored for developing new antikinetoplastid agents. mdpi.com

Modification at C-3: The C-3 position of the imidazole (B134444) ring is susceptible to electrophilic substitution. Nitration is a key reaction, often achieved using a mixture of nitric and sulfuric acid, to introduce a nitro group. mdpi.com This nitro group can serve as a precursor for other functionalities. For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be nitrated at the C-3 position in high yield. mdpi.com The C-3 position can also be functionalized with a carbonitrile group, which is a key intermediate for certain anticancer drugs. The synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) can be achieved by reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (B89532) followed by cyclization with bromoacetonitrile. google.com

Modification at C-8: While less commonly functionalized compared to other positions, modifications at the C-8 position are also synthetically accessible. Photocatalytic methods have been explored for the C-8 alkylation of the imidazo[1,2-b]pyridazine core. For example, a 6-chloro-8-cyclohexylimidazo[1,2-b]pyridazine has been synthesized using an iridium-based photocatalyst under visible light irradiation. researchgate.net Sequential cross-coupling reactions can also be employed to create trisubstituted derivatives with modifications at C-3, C-6, and C-8. researchgate.net

The following table summarizes various derivatization strategies at these key positions:

PositionReaction TypeReagents/CatalystSubstituent IntroducedReference
C-6Suzuki-Miyaura CouplingAryl boronic acid, Pd(PPh₃)₂Cl₂, K₂CO₃Aryl/Heteroaryl groups thesciencein.org
C-2Condensationα-bromoketone, NaHCO₃Aryl/Alkyl groups nih.gov
C-2SubstitutionSodium benzenesulfinate(Phenylsulfonyl)methyl group mdpi.com
C-3NitrationHNO₃, H₂SO₄Nitro group (-NO₂) mdpi.com
C-3CyclizationBromoacetonitrileCarbonitrile group (-CN) google.com
C-8Photocatalytic Alkylation[Ir(ppy)₂(dtbbpy)]PF₆, Visible lightCyclohexyl group researchgate.net

Stereochemical Considerations in Synthesis

The core structure of this compound is planar and achiral. Therefore, stereochemical considerations in the synthesis of its derivatives arise primarily from the introduction of chiral centers or elements of axial chirality in the substituents attached to the C-2, C-3, C-6, or C-8 positions.

Currently, the literature on the stereoselective synthesis of this compound derivatives is not extensive. The synthetic routes commonly employed, such as the condensation with α-bromoketones or palladium-catalyzed cross-couplings, often use achiral starting materials and reagents, leading to racemic mixtures if a stereocenter is formed. thesciencein.orgnih.gov For instance, the synthesis of derivatives with a chiral side chain would necessitate either the use of enantiopure starting materials or the separation of enantiomers at a later stage through chiral chromatography or resolution.

While not yet demonstrated specifically for the imidazo[1,2-b]pyridazine system, the development of atroposelective synthesis for related heterocyclic systems like imidazo[1,2-a]pyridines suggests a potential future direction. nih.gov Atropisomerism can occur when rotation around a single bond is restricted due to bulky substituents, creating stable, non-interconvertible stereoisomers. The introduction of bulky aryl groups at positions flanking the C-N or C-C single bonds connecting them to the core could potentially lead to axially chiral imidazo[1,2-b]pyridazine derivatives. The synthesis of such compounds would require asymmetric catalytic methods to control the stereochemistry. nih.gov As the biological activity of stereoisomers can differ significantly, the development of stereoselective synthetic methodologies will be a critical step in advancing the therapeutic potential of this class of compounds.

Structure Activity Relationship Sar Studies of 6 Chloro 8 Methylimidazo 1,2 B Pyridazine Analogues

Comprehensive SAR Analysis of Imidazo[1,2-b]pyridazine (B131497) Analogues, including 6-Chloro-8-methylimidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold that has been explored for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in parasitic diseases. nih.govnih.govdergipark.org.tr SAR studies on this class of compounds reveal that the biological activity is highly dependent on the nature and position of substituents on the fused ring system.

For instance, in the context of antiplasmodial activity, 3,6-diarylated imidazopyridazines have shown significant potency. nih.gov The exploration of structural diversity in a series of imidazopyridazine inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) has demonstrated that modifications at the 3-position are crucial for activity. nih.gov Similarly, for the inhibition of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, substitutions at both the C-3 and C-6 positions of the imidazo[1,2-b]pyridazine core are critical for achieving high potency and selectivity. nih.gov

Derivatives have also been synthesized and evaluated for their potential in imaging β-amyloid plaques, a hallmark of Alzheimer's disease. These studies have shown that binding affinities are contingent on the substitution patterns at the C-2 and C-6 positions. nih.gov The versatility of this scaffold is further highlighted by its investigation as potential treatments for cancer, inflammatory conditions, and viral infections, with SAR studies guiding the optimization of lead compounds for each specific application. nih.govresearchgate.net

Positional Effects of Substitution on Biological Efficacy and Selectivity

The specific placement of functional groups on the imidazo[1,2-b]pyridazine ring system has a profound impact on the resulting compound's biological profile.

The C-6 position of the imidazo[1,2-b]pyridazine ring is a key site for modification that significantly influences biological activity. The presence of a halogen, such as chlorine, at this position is a common feature in many active analogues. The introduction of a halogen is often crucial for the successful synthesis of the imidazo[1,2-b]pyridazine ring itself. nih.gov

In the development of ligands for β-amyloid plaques, various substitutions at the C-6 position have been explored. It was found that a 6-methylthio analogue exhibited higher binding affinity compared to a 6-methoxy analogue. nih.gov This suggests that the electronic and steric properties of the substituent at C-6 are important for target interaction.

For Tyk2 JH2 inhibitors, a 6-anilino group was a key feature in an initial series of ligands. nih.gov Further optimization led to the replacement of the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, which dramatically improved metabolic stability while maintaining potent activity. nih.gov This highlights how modifications at the C-6 position can be leveraged to enhance the pharmacokinetic properties of these compounds.

The following table summarizes the effect of different substituents at the C-6 position on the binding affinity to β-amyloid plaques.

CompoundC-6 SubstituentC-2 SubstituentBinding Affinity (Ki, nM)
3-OCH34'-Dimethylaminophenyl46.3
4-SCH34'-Dimethylaminophenyl11.0
5-OCH2CH2F4'-Dimethylaminophenyl55.6
6-SCH2CH2F4'-Dimethylaminophenyl30.1

Data sourced from reference nih.gov.

The C-2 position offers another critical handle for modulating the activity of imidazo[1,2-b]pyridazine derivatives. In the pursuit of ligands for β-amyloid plaques, SAR studies indicated that a 2-N,N-dimethylaminophenyl moiety might be a requirement for desirable binding affinities. nih.gov Replacing the phenyl ring at this position with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity, underscoring the importance of the specific aryl group at C-2. nih.gov

In a different context, the introduction of methyl groups at the C-2 and C-8 positions, alongside a chlorine at C-6, results in 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine. The substituents at these positions introduce steric and electronic changes that influence the molecule's reactivity and intermolecular interactions. vulcanchem.com While direct biological data for this specific compound is not extensively detailed, structurally related compounds with thiomethyl substitutions have been investigated as antiviral agents. vulcanchem.com

The C-3 position of the imidazo[1,2-b]pyridazine core is frequently modified to optimize interactions with biological targets. For Tyk2 JH2 inhibitors, extensive SAR studies were conducted on the C-3 amide side chain. nih.gov Fixing the R¹ group as 2-pyridyl, various substitutions for R² were explored. For example, replacing an N-cyclopropyl group with an N-isopropyl group improved the Tyk2 JH2 binding affinity by two- to three-fold. nih.gov However, this did not always translate to improved cellular activity. A larger substituent, such as a 3-hydroxy-2,2-dimethylpropyl group, was also well-tolerated, indicating a degree of flexibility in the binding pocket around the C-3 position. nih.gov

Comparative SAR Analysis with Related Imidazopyridazines

The imidazo[1,2-b]pyridazine scaffold belongs to a larger family of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. researchgate.net Comparative SAR analyses with these related structures provide valuable insights. For instance, imidazo[1,2-b]pyridazines were designed as isosteric analogues of IMPY, an imaging agent for β-amyloid plaques, by replacing a CH group adjacent to a nitrogen on the six-membered ring with another nitrogen atom. This modification was intended to reduce ligand lipophilicity and, consequently, non-specific binding. nih.gov

The imidazo[1,2-b]pyridazine core is also structurally related to the triazolopyridazine scaffold. In a study aimed at developing anti-Cryptosporidium agents, the triazolopyridazine head group of a lead compound was replaced with various other heteroaryl groups to maintain potency while reducing off-target effects. nih.gov While most other heterocycles were significantly less potent, this approach highlights a common strategy in medicinal chemistry where scaffolds with similar electronic and structural features are explored to fine-tune biological activity and safety profiles. The broader class of imidazopyridines, which includes various isomeric forms, is known to interact with essential biomolecules, partly due to their structural similarity to naturally occurring purines. mdpi.com

Physicochemical Property Modulation and its Correlation with SAR

In the development of PfCDPK1 inhibitors, a key objective was to lower the distribution coefficient (log D) to improve key ADME (absorption, distribution, metabolism, and excretion) parameters. This was achieved by replacing a six-membered aromatic linker with a pyrazole (B372694) at the C-3 position, which successfully lowered log D and increased the ligand lipophilic efficiency (LLE). nih.gov

Similarly, for a series of 3,6-diarylated antiplasmodial imidazopyridazines, poor solubility and potential cardiotoxicity risks were identified as liabilities. nih.gov To address this, strategies were employed to introduce polar functionalities or replace aromatic rings with saturated systems. These modifications aimed to disrupt lipophilic interactions and discourage π-π stacking, thereby improving aqueous solubility. nih.gov For example, the introduction of basic amine substituents led to a significant improvement in solubility. nih.gov

The lipophilicity, as indicated by the calculated log P (cLogP), was also a consideration in the design of imidazo[1,2-b]pyridazine-based ligands for β-amyloid plaques. The substitution of an aryl CH with an imino nitrogen was effective in reducing ligand lipophilicity. nih.gov This demonstrates a clear correlation between structural modifications, the resulting physicochemical properties, and the ultimate biological performance of the compounds.

The following table shows a comparison of physicochemical properties and activity for selected PfCDPK1 inhibitors.

CompoundLinker at C-3PfCDPK1 IC50 (nM)Measured log DLigand Lipophilic Efficiency (LLE)
Pyridine-linked examplePyridine1.32.46.5
Pyrazole analoguePyrazole2.41.67.1

Data adapted from reference nih.gov.

Protein Kinase Inhibition Profiles and Mechanisms

The core structure of imidazo[1,2-b]pyridazine has proven to be a highly effective scaffold for the development of inhibitors targeting a wide array of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Cyclin-Dependent Kinases (CDKs) Inhibition

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription. nih.gov Modification of related compounds led to the discovery of the imidazo[1,2-b]pyridazine series as potent and selective inhibitors of CDK2. nih.gov Structure-activity relationship (SAR) studies and protein structure determination have revealed that these compounds bind to the ATP-binding site of CDKs. nih.gov Further research has shown that analogs of imidazo[1,2-b]pyridazine can act as potent, ATP-competitive inhibitors of CDK12 and CDK13, which are involved in regulating transcription. digitellinc.com Certain compounds from this class have demonstrated low nanomolar activity against CDK12 and have shown antiproliferative effects in triple-negative breast cancer cell lines. digitellinc.com Additionally, some imidazo[1,2-b]pyridazine derivatives have been observed to inhibit CDK2, alongside their primary targets like DYRK1A. cardiff.ac.uk

Tyrosine Kinase 2 (Tyk2) Pseudokinase Domain (JH2) Allosteric Inhibition

A significant area of investigation has been the allosteric inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govpolimi.it The imidazo[1,2-b]pyridazine scaffold was identified as a promising starting point for developing ligands that bind to the pseudokinase (JH2) domain of Tyk2. nih.gov This binding allosterically inhibits the activation of the Tyk2 catalytic (JH1) domain, which is a novel mechanism that confers high selectivity for Tyk2 over other highly homologous JAK family members. nih.govnih.gov

Structural studies, including X-ray co-crystal structures, have elucidated the binding mode. For instance, an analog, compound 6c , was shown to interact with the Tyk2 JH2 domain through two main hydrogen bond networks: one at the hinge region involving the C8 methylamino group and the N1 of the imidazo[1,2-b]pyridazine core with Val690, and another near the gatekeeper involving the C3 amide with Lys642 and Glu688 via a water molecule. nih.gov This allosteric approach avoids the challenges of targeting the conserved ATP-binding site in the JH1 domain, leading to inhibitors with remarkable selectivity (>10,000-fold) for Tyk2 over other kinases. nih.gov

Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1/TTK) is a crucial kinase for the spindle assembly checkpoint and is considered an attractive target in oncology. medchemexpress.comnih.gov Research has led to the discovery of imidazo[1,2-b]pyridazine-based compounds as exceptionally potent and selective Mps1 inhibitors. nih.govebi.ac.uk Through property-based optimization and a scaffold change from a related series, a derivative known as compound 27f was identified. This compound exhibited extremely high potency with a cellular Mps1 IC50 of 0.70 nM and an antiproliferative IC50 of 6.0 nM in A549 cancer cells. nih.govebi.ac.uk The selectivity of this compound was demonstrated against a panel of 192 kinases, highlighting the potential of the imidazo[1,2-b]pyridazine scaffold for developing targeted cancer therapeutics. nih.govebi.ac.uk

Protozoan Kinase Inhibition (e.g., Plasmodium falciparum CLK1, DYRK1A)

The imidazo[1,2-b]pyridazine scaffold has also been explored for its activity against kinases from protozoan parasites, which offers potential for developing new anti-parasitic drugs. nih.gov Studies on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives showed potent inhibition of Plasmodium falciparum cdc2-like kinase 1 (PfCLK1). nih.gov The CLK family of enzymes in the malaria parasite is involved in crucial RNA processing steps. nih.gov

One particular compound, 20a , emerged as a highly selective inhibitor against a panel of kinases, with significant activity against PfCLK1 (IC50 = 32 nM), as well as the human orthologs CLK1 (IC50 = 82 nM) and CLK4 (IC50 = 44 nM). nih.gov This compound also demonstrated potent inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with an IC50 of 50 nM. nih.gov The optimization of imidazo[1,2-b]pyridazine fragments has led to the discovery of potent and selective cellular inhibitors of DYRK1A, which is of interest for treating various other diseases. cardiff.ac.uk

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against Protozoan and Related Human Kinases
CompoundTarget KinaseIC50 (nM)
Compound 20a nih.govPfCLK132
CLK182
CLK444
DYRK1A50

Other Kinase Targets (e.g., c-Met, VEGFR2, Pim-1, p38, FLT3, Aurora Kinases)

The versatility of the imidazo[1,2-b]pyridazine core extends to a range of other kinases implicated in cancer and inflammation. While specific data for this compound is limited, various derivatives have shown activity against these targets. For example, macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and its resistant mutants. nih.gov One such compound, O-10 , displayed IC50 values of 2.6 nM, 6.4 nM, and 23 nM against ALKWT, ALKG1202R, and ALKL1196M/G1202R, respectively. nih.gov

Furthermore, Aurora kinases, which are critical for the regulation of mitosis, are another target class. mdpi.com Although direct inhibition by this compound has not been detailed, the general applicability of heterocyclic scaffolds in developing Aurora inhibitors suggests this as a potential area of activity.

Modulation of G Protein-Coupled Receptors and Ion Channels

Beyond protein kinases, the imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop modulators of G protein-coupled receptors (GPCRs). A notable example is the compound MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). nih.gov

CRF1 is a GPCR that plays a central role in the stress response. MTIP was found to inhibit the binding of a radioligand to human CRF1 with subnanomolar affinity and showed no significant activity at the related CRF2 receptor or other common drug targets. nih.gov This demonstrates that the imidazo[1,2-b]pyridazine structure can be adapted to target GPCRs with high selectivity. At present, there is limited specific research available on the direct modulation of ion channels by this compound. nih.gov

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivative O-10 Against ALK Mutants nih.gov
TargetIC50 (nM)
ALKWT2.6
ALKG1202R6.4
ALKL1196M/G1202R23

An in-depth examination of the chemical compound this compound reveals a scaffold with significant potential across various therapeutic and diagnostic domains. This article focuses exclusively on the mechanistic investigations of its biological activities, from its influence on ion channels to its role in targeting neurological markers.

Mechanistic Investigations of Biological Activities

Anti-Infective Action Mechanisms

The imidazo[1,2-b]pyridazine (B131497) nucleus is a versatile scaffold that has been explored for a range of anti-infective properties. The mechanisms of action are diverse and depend on the specific pathogen being targeted.

Antiviral Activity (e.g., Human Picornaviruses)Derivatives of the imidazo[1,2-b]pyridazine nucleus have been identified as a novel class of potent, broad-spectrum inhibitors of human picornaviruses.nih.govThese viruses include rhinoviruses (the cause of the common cold) and enteroviruses. The antiviral mechanism of these compounds is believed to involve the inhibition of viral replication.nih.govStructure-activity relationship (SAR) studies have highlighted that specific structural features are crucial for this activity. For instance, the geometry of certain isomers can dramatically affect the compound's potency, with the E geometry often being a key element for high activity against viruses like human rhinovirus 14 (HRV-14).nih.govThe compounds are evaluated for their efficacy using plaque reduction assays and cytopathic effect assays.nih.gov

Table 1: Antiviral Activity of an Imidazo[1,2-b]pyridazine Analogue

VirusActivity Level
Human Rhinovirus 14 (HRV-14)Potent
EnterovirusesBroad-spectrum activity

Antiparasitic Activity (e.g., Giardia, Leishmania)The imidazo[1,2-b]pyridazine scaffold has demonstrated significant potential in the development of antiparasitic agents.

Against Giardia lamblia, the causative agent of giardiasis, certain 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives have shown sub-nanomolar activity. nih.govnih.gov The mechanism is linked to the presence of the nitro group. nih.govnih.govresearchgate.net It is believed that parasitic reductases reduce the nitro group, generating reactive and toxic radical species that cause cellular damage to the parasite. nih.gov This mode of action is distinct from other potential targets like phosphodiesterase inhibition. nih.govnih.gov

In the context of Leishmania, the parasite responsible for leishmaniasis, related imidazo[1,2-b]pyridazine derivatives have also been investigated. For example, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was synthesized and evaluated for its activity against various Leishmania species. mdpi.com While it showed good activity against Trypanosoma brucei brucei, its poor solubility in culture media limited the full assessment of its efficacy against Leishmania infantum. mdpi.com The development of antileishmanial agents often focuses on disrupting parasite-specific pathways, such as the purine salvage pathway or targeting enzymes like inositol phosphorylceramide synthase. frontiersin.org

Table 2: In Vitro Antiparasitic Activity of an Imidazo[1,2-b]pyridazine Derivative

ParasiteEC50 (µM)
Trypanosoma brucei brucei (trypomastigote)0.38
Leishmania infantum (axenic amastigote)>1.6
Leishmania infantum (promastigote)>15.6

Neurological Target Engagement and Ligand Binding

The structural characteristics of 6-Chloro-8-methylimidazo[1,2-b]pyridazine make it a candidate for engaging targets within the central nervous system.

β-Amyloid Plaque Binding for Diagnostic and Therapeutic ProbesA key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) plaques in the brain.nih.govThe development of probes that can detect and image these plaques is crucial for diagnosis.nih.govPyridazine-based fluorescent dyes, which share a core structure with this compound, have been designed for this purpose.nih.gov

The mechanism of these probes involves selective binding to Aβ aggregates. nih.gov Upon binding, the probe undergoes a significant increase in its fluorescence emission intensity, allowing for visualization of the plaques. nih.gov These compounds are designed to have high binding affinity for Aβ plaques, with reported dissociation constants (KD) in the nanomolar to low micromolar range. nih.gov For a probe to be effective in vivo, it must also possess reasonable hydrophobic properties (log P) to enable it to cross the blood-brain barrier (BBB). nih.gov The binding of these pyridazine-based probes to Aβ plaques has been validated through histological staining of brain sections from transgenic mouse models of Alzheimer's disease. nih.gov

Table 3: Properties of a Pyridazine-Based Aβ Plaque Probe

PropertyValue
Binding Affinity (KD)0.35 µM
Log P2.94
Fluorescence Increase upon Binding~34-fold

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, thus terminating the nerve impulse. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. nih.gov This mechanism is a primary therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.com

While direct studies on this compound are limited, research on structurally related imidazo[1,2-b]pyridazine derivatives has demonstrated potent AChE inhibitory activity. researchgate.net For instance, certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have shown significant inhibitory potential against both AChE and butyrylcholinesterase (BChE). researchgate.net The inhibitory potencies (IC₅₀ values) for some of these compounds were in the nanomolar to low micromolar range. researchgate.net

Docking studies on related pyridazinone derivatives suggest that these compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme simultaneously. nih.gov The interaction with the CAS blocks the entry of acetylcholine, while binding to the PAS can interfere with the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptides, another hallmark of Alzheimer's disease. The binding of related pyridazine (B1198779) compounds to AChE is stabilized by various interactions, including hydrogen bonds and pi-pi stacking with key amino acid residues like Glycine 121, Tyrosine 124, and Tryptophan 286. mdpi.com

Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives Against Cholinesterases
CompoundTarget EnzymeIC₅₀ (μM)Reference
3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazineAChE0.05 researchgate.net
3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazineAChE0.04 researchgate.net
Derivative 5cAChE0.12 researchgate.net
Derivative 7bBChE0.04 researchgate.net

Enzyme Activation and Modulation

Glucocerebrosidase (GCase) is a lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide into glucose and ceramide. nih.gov Deficiencies in GCase activity lead to the accumulation of its substrate, causing Gaucher disease, a lysosomal storage disorder. nih.gov The activation of GCase is a complex process, often requiring the assistance of a facilitator protein, saposin C (SAPC). nih.gov Mechanistic studies have shown that conformational changes in the loops at the entrance of the enzyme's active site are crucial for its activation and are stabilized by direct interactions with SAPC. nih.govnih.gov

Currently, there is a lack of specific research in the available scientific literature investigating the direct activation or modulation of glucocerebrosidase by this compound or other compounds within the imidazo[1,2-b]pyridazine class.

Sirtuins are a family of NAD⁺-dependent protein deacylases that play crucial roles in regulating cellular homeostasis, including metabolism, stress resistance, and aging. nih.gov These enzymes remove acetyl and other acyl groups from lysine residues on both histone and non-histone proteins. nih.gov The activity of sirtuins is regulated by various mechanisms, including the cellular NAD⁺/NADH ratio and interactions with other regulatory proteins. mdpi.com For example, the nuclear isoform Sirt1 can be regulated by proteins like AROS, which may act as a competitive inhibitor by binding to the substrate peptide site. mdpi.com

Mechanistic investigations specifically linking this compound or its structural analogs to the modulation of sirtuin proteins have not been reported in the reviewed literature.

Investigations into Anti-inflammatory Pathways (e.g., TNF-α Production)

Chronic inflammation is a key factor in the progression of numerous diseases. nih.gov Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine that modulates the immune system and can trigger inflammatory, apoptotic, and degenerative cascades through its receptor, TNFR1. mdpi.com Consequently, the inhibition of TNF-α production or signaling is a significant therapeutic target for anti-inflammatory agents. nih.govbenthamscience.com

The pyridazine and pyridazinone scaffolds have been identified as effective in regulating inflammatory pathways by reducing the release of TNF-α. nih.govresearchgate.net Compounds containing this heterocyclic system have shown potential as anti-inflammatory agents by targeting key inflammatory mediators. benthamscience.com The mechanism often involves the suppression of signaling pathways that lead to the transcription and production of pro-inflammatory cytokines. For instance, some anti-inflammatory compounds act by inhibiting the NF-κB pathway, which is a critical regulator of TNF-α gene expression. While direct mechanistic studies on this compound are not detailed, its structural class suggests a potential to modulate inflammatory responses by interfering with the production of key mediators like TNF-α. nih.govbenthamscience.com

Preclinical Pharmacological and Efficacy Assessments

In Vitro Cellular Activity and Potency Evaluation

Plaque Reduction and Cytopathic Effect Assays for Antiviral Activity

Direct studies detailing the antiviral activity of 6-Chloro-8-methylimidazo[1,2-b]pyridazine using plaque reduction or cytopathic effect assays are not extensively available in the current body of scientific literature. However, research into its derivatives provides insight into the potential antiviral properties of this chemical class. A study on substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines revealed that a closely related compound, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine , is a potent inhibitor of the in vitro replication of human cytomegalovirus (HCMV). nih.gov In the same study, other analogs also demonstrated inhibitory effects against the replication of varicella-zoster virus (VZV). nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antiviral agents. While these initial results are encouraging, further studies employing specific methodologies like plaque reduction and cytopathic effect assays are necessary to quantify the precise antiviral potency of the parent compound.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of the imidazo[1,2-b]pyridazine (B131497) core has been a subject of significant investigation. Various derivatives have demonstrated notable activity against a range of human cancer cell lines. For instance, a series of novel imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their anti-proliferative activities against six human cancer cell lines, showing significant effects, particularly against non-small cell lung cancer A549 and H460 cells. nih.gov Another study focused on the development of imidazo[1,2-b]pyridazine derivatives as selective inhibitors of Haspin, a mitotic protein kinase. The most effective of these inhibitors showed potent anti-proliferative properties against various human cancer cell lines in both 2D and spheroid cultures and were particularly effective in inhibiting the migration of osteosarcoma U-2 OS cells. nih.gov

Compound ClassCancer Cell LinesObserved EffectReference
Imidazo[1,2-b]pyridazine diaryl urea (B33335) derivativesA549 (Non-small cell lung cancer), H460 (Non-small cell lung cancer)Significant anti-proliferative activity with IC50 values ranging from 0.02 µM to 20.7 µM. nih.gov
Disubstituted imidazo[1,2-b]pyridazine derivativesU-2 OS (Osteosarcoma) and other human cancer cell linesPotent anti-proliferative properties and inhibition of cell migration. nih.gov

In Vitro Binding and Functional Assays for Specific Targets

The therapeutic potential of imidazo[1,2-b]pyridazine derivatives often stems from their ability to interact with specific biological targets. A number of studies have utilized in vitro binding and functional assays to elucidate these mechanisms. For example, derivatives of this scaffold have been identified as potent inhibitors of I-kappa B kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is crucial in inflammatory responses. nih.govresearchgate.net Further research has explored these compounds as inhibitors of Interleukin-17A (IL-17A), a cytokine involved in autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. acs.org Additionally, certain imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-Amyloid plaques, suggesting their potential as diagnostic imaging agents for Alzheimer's disease. nih.gov Other studies have identified derivatives that act as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR) and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in cancer therapy. nih.govnih.gov

Compound ClassTargetTherapeutic AreaReference
Imidazo[1,2-b]pyridazine derivativesI-kappa B kinase β (IKKβ)Inflammation nih.govresearchgate.net
Imidazo[1,2-b]pyridazinesInterleukin-17A (IL-17A)Psoriasis, Rheumatoid Arthritis, Multiple Sclerosis acs.org
Imidazo[1,2-b]pyridazine derivativesβ-Amyloid PlaquesAlzheimer's Disease (Imaging) nih.gov
Imidazo[1,2-b]pyridazine diaryl urea derivativesmTORCancer nih.gov
Imidazo[1,2-b]pyridazine derivativesFLT3-ITD KinaseAcute Myeloid Leukemia nih.gov

In Vivo Pharmacological Efficacy Studies in Animal Models

Models of Inflammatory and Autoimmune Diseases (e.g., Rat Adjuvant Arthritis)

Building on the promising in vitro anti-inflammatory data, imidazo[1,2-b]pyridazine derivatives have been assessed in animal models of inflammatory diseases. One significant study demonstrated that optimized derivatives with potent IKKβ inhibitory activity and favorable pharmacokinetic profiles showed efficacy in collagen-induced arthritis models in both mice and rats. nih.gov This model shares many pathological features with human rheumatoid arthritis. While specific studies on this compound in the rat adjuvant arthritis model are not yet available, the positive results in similar inflammatory arthritis models underscore the potential of this chemical class for the treatment of autoimmune and inflammatory conditions.

Efficacy in Preclinical Tumor Models

The in vitro antiproliferative activity of imidazo[1,2-b]pyridazine derivatives has been translated into in vivo efficacy in preclinical tumor models. In a study focused on mTOR inhibitors, a lead imidazo[1,2-b]pyridazine derivative, compound A17 , demonstrated a significant anticancer effect in an established nude mice A549 xenograft model. nih.gov This provides crucial in vivo validation of the anticancer potential of this scaffold. Although direct in vivo efficacy data for this compound in tumor models is not currently published, the promising results from its analogs suggest that this would be a valuable area for future investigation.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Extensive literature searches did not yield specific data on the pharmacodynamic biomarker evaluation of this compound in preclinical models. While the broader class of imidazo[1,2-b]pyridazine derivatives has been investigated for various biological activities, including kinase inhibition, research specifically detailing the effects of the 6-Chloro-8-methyl variant on pharmacodynamic biomarkers is not publicly available. nih.govnih.gov

Consistent with the lack of general pharmacodynamic data, no studies were found that specifically investigate the effect of this compound on the production of inflammatory cytokines, such as Interferon-gamma (IFNγ). The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in drug discovery, often explored for its potential in targeting kinases involved in inflammatory pathways. nih.gov However, specific experimental results detailing the modulation of IFNγ or other cytokines by this compound are not documented in the available scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand and predict the binding mode of inhibitors, such as those based on the imidazo[1,2-b]pyridazine (B131497) core, within the active sites of target proteins, particularly kinases.

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor design, targeting a wide array of protein kinases. researchgate.netresearchgate.net Molecular docking studies, often corroborated by X-ray crystallography, have revealed that these compounds typically act as ATP-competitive inhibitors, binding in the adenine-binding pocket of the kinase domain. nih.govnih.gov

The binding is generally characterized by the formation of one or more hydrogen bonds between the nitrogen atoms of the imidazo[1,2-b]pyridazine core and the backbone amide residues of the kinase hinge region. nih.govtandfonline.com This interaction mimics the hydrogen bonding pattern of the adenine (B156593) portion of ATP. For instance, docking of a disubstituted imidazo[1,2-b]pyridazine derivative into the active site of Haspin kinase showed key hydrogen bond interactions with the hinge region. nih.govtandfonline.com Similarly, the binding mode for derivatives acting as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) was elucidated through X-ray crystallography, confirming interactions within the ATP-binding site. bohrium.comdocumentsdelivered.comnih.gov

The substituents at various positions of the imidazo[1,2-b]pyridazine ring play a critical role in determining potency and selectivity by forming additional interactions with the surrounding amino acid residues. For example, in inhibitors of Transforming growth factor-β activated kinase (TAK1), substituents at the 6-position, such as morpholine (B109124) or piperazine (B1678402), were shown to enhance kinase inhibition. nih.govrsc.org Docking studies of Tropomyosin receptor kinase (TRK) inhibitors based on this scaffold have also been instrumental in designing potent second-generation inhibitors that can overcome drug resistance mutations. nih.gov

Interestingly, while most imidazo[1,2-b]pyridazine inhibitors bind to the kinase hinge, a study on PIM kinase inhibitors revealed a surprising binding mode where the scaffold interacts with the N-terminal lobe αC helix rather than the hinge region. semanticscholar.org This atypical, non-ATP mimetic binding mode is thought to contribute to the enhanced selectivity of these compounds. semanticscholar.org

Table 1: Kinases Targeted by Imidazo[1,2-b]pyridazine-Based Inhibitors

Kinase Target Type of Inhibition Key Findings from Modeling Studies
PIM Kinases ATP-Competitive Atypical binding to the αC helix, not the hinge region, enhancing selectivity. semanticscholar.org
DYRK/CLK Kinases ATP-Competitive Potent inhibition with selectivity guided by structure-based design. bohrium.comnih.govnih.gov
Haspin Kinase ATP-Competitive Hydrogen bond interactions with the hinge region and catalytic lysine. nih.govtandfonline.com
TAK1 Kinase ATP-Competitive (Type I) 6-position substituents are crucial for enhancing inhibitory activity. nih.govnih.govrsc.org
Cyclin-Dependent Kinases (CDK) ATP-Competitive Structure determination confirmed specific binding modes, leading to potent and selective inhibitors. researchgate.net
Tyrosine Kinase 2 (Tyk2) ATP-Competitive (JH2 domain) Modifications guided by SAR led to potent and selective pseudokinase domain ligands. nih.gov
Tropomyosin Receptor Kinases (TRK) ATP-Competitive Design of potent inhibitors active against wild-type and resistant mutants. nih.gov

| FMS-like Tyrosine Kinase 3 (FLT3) | ATP-Competitive | Scaffold hopping identified imidazo[1,2-b]pyridazines as potent inhibitors. nih.gov |

The vast majority of research on imidazo[1,2-b]pyridazine-based compounds describes them as orthosteric, ATP-competitive inhibitors that target the highly conserved kinase active site. There is currently a lack of significant published data demonstrating that 6-Chloro-8-methylimidazo[1,2-b]pyridazine or its close analogs function as allosteric inhibitors. Allosteric inhibitors operate by binding to a site on the protein distinct from the active site, inducing a conformational change that modulates the protein's activity. While this mechanism can offer higher selectivity, the imidazo[1,2-b]pyridazine scaffold has been predominantly exploited for its ability to effectively occupy the ATP-binding pocket. Computational techniques such as molecular dynamics simulations and site identification algorithms could theoretically be employed to explore potential allosteric binding pockets on kinases for this scaffold, but such studies have not been a primary focus in the existing literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized analogs.

For the imidazo[1,2-b]pyridazine class of compounds, QSAR studies have been performed to guide the optimization of kinase inhibitors. For example, a Hologram QSAR (HQSAR) study was conducted on a series of imidazo[1,2-b]pyridazine derivatives acting as p38 MAP kinase antagonists. chosun.ac.kr HQSAR is a 2D QSAR method that uses molecular holograms (fingerprints) to encode the chemical structure and relate it to biological activity. Such studies help identify key molecular fragments that positively or negatively contribute to the inhibitory potency, providing a roadmap for designing more active compounds. chosun.ac.kr Although a specific QSAR model for this compound has not been published, the methodologies are readily applicable to guide the modification of its core structure to enhance activity against a desired target.

In Silico ADME Prediction and Optimization Strategies

In addition to predicting biological activity, computational models are crucial for evaluating Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties in silico helps to identify and address potential liabilities, such as poor metabolic stability or low membrane permeability, early in the drug discovery pipeline, reducing late-stage attrition.

For the imidazo[1,2-b]pyridazine scaffold, metabolic stability has been a key property for optimization. Research on Tyk2 JH2 inhibitors showed that a series of 6-anilino imidazopyridazine analogs suffered from poor metabolic stability. nih.gov By replacing this group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, the metabolic stability was dramatically improved. nih.gov Similarly, a study on FLT3 inhibitors demonstrated that a selected imidazo[1,2-b]pyridazine derivative was stable in both human and mouse liver microsomes, a prerequisite for in vivo testing. nih.gov Computational platforms are available that use machine learning algorithms trained on large datasets to predict metabolic stability, classifying compounds as having low, medium, or high stability based on their structure. mdpi.com

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. High Caco-2 permeability often correlates with good oral bioavailability. In silico models are frequently used to predict Caco-2 permeability, saving time and resources.

The permeability of imidazo[1,2-b]pyridazine derivatives has been a subject of computational and experimental investigation. In the development of Tyk2 inhibitors, a lead compound showed very limited permeability in the Caco-2 assay. nih.gov Structure-based optimization revealed that introducing an N1-(2-pyridyl) substituent on a pyridone ring at the 6-position significantly enhanced Caco-2 permeability. This improvement was rationalized by the substituent's ability to form an intramolecular hydrogen bond, which can mask polar groups and reduce the polarity of the molecule, thereby favoring membrane passage. nih.gov This demonstrates a successful strategy of using computational insights to guide structural modifications for improved pharmacokinetic properties.

Conformational Analysis and Molecular Dynamics Simulations

While specific conformational analysis and molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the general principles of these computational methods are routinely applied to the broader class of imidazo[1,2-b]pyridazine derivatives to understand their dynamic behavior and interaction mechanisms.

Conformational Analysis:

Computational methods such as quantum mechanics (QM) and molecular mechanics (MM) are employed to perform conformational searches. These searches help identify low-energy, stable conformations that the molecule is likely to adopt in a biological environment. Understanding the preferred spatial arrangement of the chloro and methyl substituents is crucial for predicting how the molecule will fit into a binding pocket of a target protein.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time, considering its interactions with a solvent (typically water) and any present biological macromolecules. For this compound, an MD simulation would reveal:

Solvation Effects: How the molecule interacts with surrounding water molecules, which influences its solubility and pharmacokinetic properties.

Binding Dynamics: When complexed with a biological target (e.g., a protein kinase), MD simulations can elucidate the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds, halogen bonds, and hydrophobic interactions), and the role of water molecules in the binding site. For instance, in studies of other imidazo[1,2-b]pyridazine derivatives, MD simulations have been used to confirm the stability of binding modes predicted by molecular docking. mdpi.comresearchgate.net

The insights gained from these simulations are vital for understanding the structure-activity relationship (SAR) at a dynamic level and for designing analogues with improved binding affinity and selectivity.

Design Strategies for Novel Imidazo[1,2-b]pyridazine Analogues

The imidazo[1,2-b]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Design strategies for novel analogues of this compound are typically guided by structure-activity relationship (SAR) studies and computational modeling. The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Structure-Activity Relationship (SAR) Guided Design:

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For the imidazo[1,2-b]pyridazine core, extensive SAR studies have been conducted, revealing the importance of substituents at various positions. nih.gov

A common strategy involves exploring the chemical space around the this compound core by introducing different functional groups at positions 2, 3, and 7. For example, in the development of inhibitors for various protein kinases, modifications at the 2- and 3-positions have been shown to be critical for achieving high potency and selectivity. acs.orgnih.govnih.gov

Position of Substitution General Effect on Activity Target Class Examples
Position 2 Introduction of aryl or cyclopropyl (B3062369) groups can significantly impact potency. acs.orgGlycogen Synthase Kinase-3β (GSK-3β) acs.org
Position 3 Optimization at this position has led to increased inhibitory activity. nih.govIKKβ inhibitors nih.gov
Position 6 Substituents at this position are well-tolerated and can be modified to fine-tune properties like binding affinity. nih.govβ-Amyloid Plaques nih.gov

Target-Specific Design Strategies:

The design of novel analogues is often tailored to a specific biological target. For instance:

Kinase Inhibitors: Many imidazo[1,2-b]pyridazine derivatives are designed as ATP-competitive kinase inhibitors. researchgate.netnih.govdergipark.org.tr The design strategy often involves introducing substituents that can form key hydrogen bonds with the hinge region of the kinase domain. Molecular docking studies are crucial in this process to predict the binding mode and guide the selection of appropriate functional groups. nih.gov

Amyloid Plaque Imaging Agents: For developing agents that bind to β-amyloid plaques, the focus is on introducing substituents that enhance binding affinity and have suitable properties for positron emission tomography (PET) imaging. nih.gov

Antimicrobial Agents: In the design of antimycobacterial agents, incorporating moieties like piperazine and morpholine has been explored to enhance activity. researchgate.net

Computational and Structure-Based Drug Design:

Modern drug design heavily relies on computational methods. For novel imidazo[1,2-b]pyridazine analogues, this would involve:

Homology Modeling: If the 3D structure of the target protein is unknown, a model can be built based on the known structures of related proteins.

Molecular Docking: The this compound scaffold and its virtual analogues are docked into the binding site of the target to predict their binding affinity and orientation. nih.gov

Pharmacophore Modeling: A pharmacophore model can be generated based on a set of known active compounds to identify the key chemical features required for biological activity. This model can then be used to screen virtual libraries for new potential hits.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to more accurately predict the binding affinities of designed analogues, helping to prioritize which compounds to synthesize.

By combining these computational strategies with synthetic chemistry and biological evaluation, researchers can efficiently explore the chemical space around the this compound nucleus to develop novel therapeutic agents with improved efficacy and safety profiles.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 6-Chloro-8-methylimidazo[1,2-b]pyridazine and Derivatives

The imidazo[1,2-b]pyridazine (B131497) core is a known "privileged" structure in drug discovery, demonstrating activity against a variety of biological targets. researchgate.net Future research should focus on systematically evaluating this compound and its novel derivatives against a broader array of targets to uncover new therapeutic applications.

Initial studies on the broader class of imidazo[1,2-b]pyridazines have identified several areas of interest. For instance, derivatives have been synthesized and evaluated as inhibitors of various eukaryotic protein kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some compounds showing inhibitory concentrations (IC₅₀) below 100 nM. nih.gov Others have been investigated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer, with some macrocyclic derivatives showing efficacy against resistant mutants. nih.gov

Furthermore, the scaffold has shown potential in neuroscience, with some derivatives being evaluated for their binding affinity to β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The antiviral properties of this chemical class have also been documented, with certain analogues demonstrating potent and broad-spectrum activity against human picornaviruses. nih.gov Additionally, some 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives have been assessed for antikinetoplastid activity, targeting parasites like Leishmania and Trypanosoma. mdpi.comresearchgate.net The cytotoxic properties of related compounds against various human cancer cell lines also suggest potential as anticancer agents. researchgate.net

Future exploration should involve screening this compound and a library of its derivatives against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in infectious diseases and cancer. High-throughput screening campaigns followed by structure-activity relationship (SAR) studies will be crucial in identifying novel, potent, and selective modulators for new therapeutic targets.

Target ClassSpecific ExamplesPotential Therapeutic AreaReference
Protein KinasesALK, DYRKs, CLKs, IKKβ, PfCLK1Oncology, Neurological Disorders, Inflammatory Diseases, Infectious Diseases nih.govnih.govresearchgate.net
Neurodegenerative Targetsβ-Amyloid PlaquesAlzheimer's Disease nih.gov
Antiviral TargetsPicornavirusesInfectious Diseases (e.g., common cold) nih.gov
Antiparasitic TargetsKinetoplastids (Leishmania, Trypanosoma)Leishmaniasis, Sleeping Sickness mdpi.comresearchgate.net
Benzodiazepine ReceptorsCentral and Peripheral (Mitochondrial) ReceptorsAnxiety, Cancer Imaging/Therapy researchgate.net

Development of Advanced Synthetic Methodologies for Enhanced Diversity

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is paramount. These methods should allow for the creation of large, structurally diverse libraries of analogues for biological screening. The functionalization of the imidazo[1,2-b]pyridazine core is key to modulating the compound's physicochemical properties and biological activity.

Recent advancements in organometallic chemistry have provided powerful tools for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net Metal-catalyzed cross-coupling reactions are particularly useful for introducing a wide range of substituents at various positions of the heterocyclic core.

Future synthetic efforts should focus on:

C-H Activation: Developing regioselective C-H activation and functionalization methods to directly install new chemical groups onto the core structure, avoiding the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Exploring new catalytic systems, including metal-free approaches, for the construction of the imidazo[1,2-b]pyridazine ring system from readily available precursors. nih.govacs.org

Multicomponent Reactions: Utilizing multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, to rapidly assemble complex derivatives from simple building blocks in a single step. nih.govbeilstein-journals.org

Flow Chemistry: Implementing flow chemistry techniques to enable safer, more efficient, and scalable synthesis of key intermediates and final compounds.

These advanced methodologies will accelerate the drug discovery process by enabling the rapid generation of novel analogues with improved potency, selectivity, and drug-like properties.

MethodologyDescriptionPotential for DiversityReference
Suzuki Cross-CouplingPalladium-catalyzed reaction of a halo-imidazo[1,2-b]pyridazine with a boronic acid to form C-C bonds.High; allows introduction of various aryl and heteroaryl groups. researchgate.netresearchgate.net
Sonogashira, Heck, Stille CouplingOther palladium-catalyzed reactions for forming C-C and C-heteroatom bonds.High; enables installation of alkynyl, vinyl, and other organic fragments. researchgate.net
Condensation ReactionsClassic method involving the reaction of 3-amino-6-halopyridazines with α-haloketones.Moderate; diversity depends on the availability of substituted starting materials. nih.gov
Pd-Free SynthesisApproaches that avoid the use of palladium catalysts, often relying on other metals or catalyst-free conditions.High; can offer cost-effective and environmentally friendlier routes. nih.govmdpi.com
Multicomponent Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials.Very High; allows for rapid generation of complex and diverse molecular scaffolds. nih.govbeilstein-journals.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A significant future direction is the use of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a deeper understanding of the mechanism of action of this compound and its derivatives. While traditional biochemical assays can identify direct targets, omics technologies can reveal the broader cellular response to a compound, uncovering downstream effects, off-target activities, and potential biomarkers of response or resistance.

For example, if a derivative shows potent anticancer activity, transcriptomic analysis (e.g., RNA-seq) of treated versus untreated cancer cells could identify dysregulated genes and pathways, pointing towards the compound's mechanism. Proteomics could then be used to validate changes in protein expression and post-translational modifications, while metabolomics could reveal alterations in cellular metabolism. Integrating these datasets can build a comprehensive picture of the drug's cellular impact, helping to predict efficacy and potential side effects, and guiding further lead optimization.

Potential for Combination Therapies in Preclinical Disease Models

Given that many complex diseases, such as cancer, are driven by multiple redundant pathways, combination therapies are becoming a standard of care. Future preclinical studies should investigate the potential of this compound derivatives in combination with existing therapeutic agents.

If a derivative is identified as, for example, a kinase inhibitor, it could be tested in preclinical cancer models alongside standard-of-care chemotherapies or targeted agents that inhibit a parallel signaling pathway. The goal would be to identify synergistic interactions that lead to enhanced efficacy, overcome drug resistance, or allow for lower, less toxic doses of one or both agents. These studies are essential for positioning novel compounds within the existing therapeutic landscape and for developing more effective treatment regimens for challenging diseases.

Q & A

Q. How can researchers address challenges in regioselective functionalization of the imidazo[1,2-b]pyridazine ring system to synthesize 6-Chloro-8-methyl derivatives?

  • Methodological Answer: Employ directing groups (e.g., boronic esters) to control substitution patterns. Pd-catalyzed C-H activation at position 3 can be achieved using pivalic acid as a transient director. Computational reaction pathway mapping (IRC calculations) identifies transition states to avoid side reactions .

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